Citarinostat (formerly known as ACY-241 and CC-96241) is a potent, orally bioavailable, second-generation histone deacetylase (HDAC) inhibitor with significant selectivity for HDAC6. [, ] It acts by inhibiting HDAC enzymes, leading to the accumulation of highly acetylated chromatin histones, chromatin remodeling, and altered gene expression. [, ] Citarinostat exhibits promising antineoplastic activity in various cancer models, including multiple myeloma, non-small cell lung cancer, and ovarian cancer. [, , , ]
Citarinostat was developed by Acetylon Pharmaceuticals and is structurally related to another HDAC6 inhibitor, ACY-1215. The compound has been characterized for its ability to selectively inhibit HDAC6, distinguishing it from other HDAC inhibitors that may target multiple isoforms.
Citarinostat falls under the category of histone deacetylase inhibitors, specifically targeting the class II HDAC6 isoform. This classification is critical as it influences its biological activity and therapeutic potential.
The synthesis of citarinostat involves several key steps:
Citarinostat has a complex molecular structure characterized by a hydroxamic acid moiety, which is essential for its HDAC inhibitory activity. The specific chemical formula for citarinostat is .
The structural representation typically includes two functional domains that facilitate interaction with the target enzyme, enhancing its selectivity .
Citarinostat primarily engages in deacetylation reactions within cellular environments:
Experimental studies have demonstrated that treatment with citarinostat can alter cell signaling pathways involved in cancer progression .
Citarinostat's mechanism of action involves:
Citarinostat has been explored for various applications:
Citarinostat (C₂₄H₂₆ClN₅O₃; CID 53340426) is a hydroxamate-based small molecule featuring a p-fluorobenzyl cap group, a hydrophobic linker, and a zinc-binding hydroxamic acid moiety [4] [10]. This architecture enables precise engagement with HDAC6's catalytic domain 2 (CD2). The compound exploits HDAC6's unique structural features: a wider catalytic tunnel (~5.6 Å × 10.8 Å vs. HDAC8's 4.9 Å × 6.4 Å) and a hydrophobic outer cleft that accommodates bulky cap groups [1]. Kinetic studies reveal its binding involves:
This binding mode results in potent inhibition (IC₅₀ = 2.6 nM) and slow dissociation kinetics, enabling sustained deacetylase suppression [4].
Citarinostat’s selectivity stems from steric incompatibility with narrower catalytic tunnels of class I HDACs. Quantitative profiling demonstrates >15-fold selectivity for HDAC6 over nuclear HDACs [1] [4] [10]:
Table 1: Inhibition Selectivity Profile of Citarinostat
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity Ratio (vs. HDAC6) |
---|---|---|---|
HDAC6 | IIb | 2.6 | 1.0 (Reference) |
HDAC1 | I | 35 | 13.5 |
HDAC2 | I | 45 | 17.3 |
HDAC3 | I | 46 | 17.7 |
HDAC8 | I | 137 | 52.7 |
HDAC7 | IIa | 7300 | 2807.7 |
The selectivity is further evidenced by cellular assays: Tubulin acetylation (HDAC6-specific substrate) increases at low concentrations (0.3 μM), while histone acetylation (class I HDAC substrate) requires concentrations >1 μM [4] [5].
HDAC6 is the primary cytoplasmic α-tubulin deacetylase. Citarinostat inhibits this activity, elevating acetylated α-tubulin (Ac-α-tub) at Lys40 by >5-fold within 24 hours in tumor models [3] [7]. This modification has dual consequences:
Synergy with taxanes (e.g., paclitaxel) arises from complementary mechanisms: Taxanes suppress microtubule dynamics directly, while Citarinostat:
While HDAC6-selective, Citarinostat exhibits dose-dependent class I crossover:
Table 2: Dose-Dependent Acetylation Effects in Peripheral Blood Mononuclear Cells (PBMCs)
Citarinostat Dose | Tubulin Acetylation Fold-Change | Histone H3 Acetylation Fold-Change | HDAC6 Selectivity Window |
---|---|---|---|
180 mg/day | 3.8 | 1.2 | Wide |
360 mg/day | 6.1 | 1.9 | Moderate |
480 mg/day | 5.7 | 3.5 | Narrow |
Pharmacodynamic data from clinical trials confirm 360 mg/day optimizes the selectivity window, maximizing tubulin acetylation while minimizing histone hyperacetylation [5] [8]. This dose-dependent profile is critical therapeutically: Higher doses risk epigenetic effects typical of pan-HDAC inhibitors (e.g., chromatin remodeling), potentially increasing toxicity without enhancing efficacy against HDAC6-dependent pathways [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7